diphenyl-lambda~5~-phosphane CAS No. 87109-17-9](/img/structure/B14414953.png)
[3-(2-Methyl-1,3-dioxolan-2-yl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane: is a complex organophosphorus compound It features a unique structure that includes a dioxolane ring, a propyl chain, and a diphenylphosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphane with a suitable precursor that contains the 2-methyl-1,3-dioxolane moiety. One common method is the nucleophilic substitution reaction where diphenylphosphane reacts with a halogenated precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphane oxide back to the phosphane.
Substitution: The dioxolane ring and the propyl chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology: In biological research, it can be used to study the interactions of organophosphorus compounds with enzymes and other biomolecules.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or metal ions. The phosphane group can coordinate with metal centers, altering their reactivity and facilitating catalytic processes. The dioxolane ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds:
Diethyl malonate: Another organophosphorus compound with different structural features.
Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with various molecular targets.
Heusler compounds: Magnetic intermetallics with different applications but similar in their complex structures.
Uniqueness: The unique combination of the dioxolane ring, propyl chain, and diphenylphosphane group in 3-(2-Methyl-1,3-dioxolan-2-yl)propyldiphenyl-lambda~5~-phosphane provides distinct reactivity and interaction profiles, making it valuable in specialized applications in catalysis and materials science.
Propiedades
| 87109-17-9 | |
Fórmula molecular |
C19H23O3P |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(3-diphenylphosphorylpropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C19H23O3P/c1-19(21-14-15-22-19)13-8-16-23(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
Clave InChI |
DIUVTXHKHHESGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)

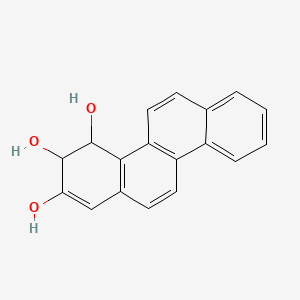

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
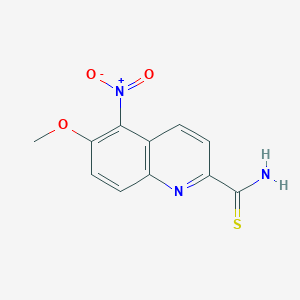
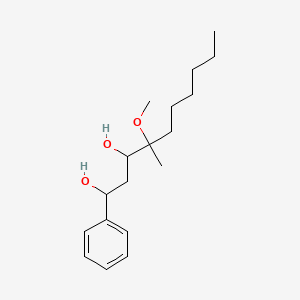
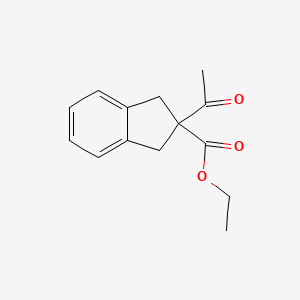


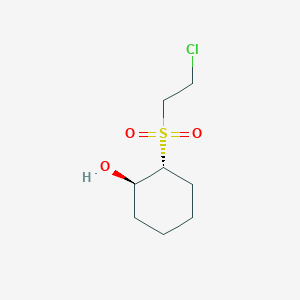
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
